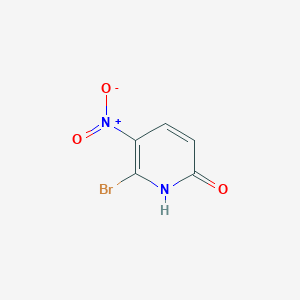

2-Bromo-6-hydroxy-3-nitropyridine

Description

Overview of Pyridine (B92270) Heterocyclic Compounds in Chemical Research

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental scaffold in numerous fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.com Its derivatives are ubiquitous, found in natural products like nicotine (B1678760) and niacin, as well as in a multitude of synthetic compounds. nih.gov The pyridine nucleus is a key target for medicinal chemistry researchers due to its ability to form a variety of interactions with biological targets. rsc.orgrsc.orgnih.gov The development of novel methods for synthesizing substituted pyridines is an active area of research, driven by the need for new molecules with specific biological or material properties. nih.govacs.org

Significance of Halogenated Pyridines in Organic Synthesis

Halogenated pyridines are crucial building blocks in organic synthesis. The carbon-halogen bond serves as a versatile handle for a wide range of chemical transformations, including cross-coupling reactions, which allow for the introduction of diverse functional groups onto the pyridine ring. chemrxiv.orgnih.gov This makes halopyridines essential intermediates in the synthesis of complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. chemrxiv.orgresearchgate.net The regioselective halogenation of pyridines, however, can be challenging due to the electronic nature of the pyridine ring, making the development of new halogenation methods a significant area of research. chemrxiv.orgnih.gov

Role of Nitropyridines as Versatile Synthetic Intermediates

Nitropyridines are highly valuable intermediates in organic synthesis. nih.gov The electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic substitution, facilitating the introduction of a wide range of functional groups. nih.govbloomtechz.com Furthermore, the nitro group can be readily reduced to an amino group, providing a pathway to a different class of substituted pyridines. nih.gov This versatility makes nitropyridines key precursors in the synthesis of diverse heterocyclic systems with potential applications in medicine and materials science. nih.govnih.gov

Contextualization of 2-Bromo-6-hydroxy-3-nitropyridine within Advanced Heterocycle Research

This compound is a polysubstituted pyridine that incorporates three key functional groups: a bromine atom, a hydroxyl group, and a nitro group. This combination of functionalities makes it a highly versatile building block in advanced heterocycle research. The bromine atom provides a site for cross-coupling reactions, the hydroxyl group can be functionalized or influence the molecule's properties through hydrogen bonding, and the nitro group activates the ring for nucleophilic substitution and can be converted to other functional groups. The strategic placement of these groups on the pyridine ring allows for a wide range of synthetic transformations, making it a valuable tool for the construction of complex and novel heterocyclic structures.

Table 1: Chemical Compound Information

| Compound Name |

| This compound |

| 2-amino-5-bromopyridine |

| 2-Bromo-3-hydroxy-6-methylpyridine |

| 2-Bromo-6-chloro-3-nitropyridine |

| 2-Bromo-6-ethylaminopyridine |

| 2-Bromo-6-hydrazinylpyridine |

| 2,5-dihydroxypyridine |

| 2,6-Dibromopyridine (B144722) |

| 2,6-dimethylaminopyridine |

| 3-azatrienes |

| 3-hydroxypyridine (B118123) |

| 4,4'-bipyridine |

| 4-methylpyridine |

| 5-Bromo-2-hydroxy-3-nitropyridine (B19287) |

| 6-Bromo-2-nitropyridin-3-ol |

| 6-hydroxy-3-succinoyl-pyridine |

| Azaindoles |

| Azaindolines |

| Benzene |

| Nikkomycin Z |

| Pyridine |

| Pyridoxal 5'-phosphate |

| Quinoline (B57606) |

| sotorasib |

| TREN |

Table 2: Chemical Data for this compound

| Property | Value |

| CAS Number | 623563-76-8 alchempharmtech.com |

| Molecular Formula | C5H3BrN2O3 cymitquimica.com |

| Molecular Weight | 219.00 |

| Appearance | Solid |

| Solubility | May exhibit moderate solubility in polar solvents cymitquimica.com |

| InChI | InChI=1S/C5H3BrN2O3/c6-4-2-1-3(9)5(7-4)8(10)11/h1-2,9H cymitquimica.com |

| SMILES | O=N+c1c(Br)ncc(O)c1 |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3/c6-5-3(8(10)11)1-2-4(9)7-5/h1-2H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFCOAZLLFZYKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677205 | |

| Record name | 6-Bromo-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623563-76-8 | |

| Record name | 6-Bromo-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 6 Hydroxy 3 Nitropyridine

Retrosynthetic Analysis of 2-Bromo-6-hydroxy-3-nitropyridine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, the most logical retrosynthetic disconnections involve the sequential removal of the functional groups based on established chemical transformations.

The primary disconnection is the C-N bond of the nitro group, as nitration is a common and well-understood method for functionalizing aromatic rings. This leads to the precursor 2-Bromo-6-hydroxypyridine . This precursor is a known compound, and its synthesis is documented.

Further disconnection of 2-Bromo-6-hydroxypyridine can be envisioned by targeting the C-Br and C-O bonds. A plausible route involves the functionalization of a di-substituted pyridine (B92270). For instance, 2,6-dibromopyridine (B144722) can be a starting material, where one of the bromine atoms is selectively replaced by a hydroxyl group. This approach highlights a linear synthesis strategy where the pyridine core is functionalized step-by-step.

An alternative retrosynthetic approach would involve a convergent synthesis, where the pyridine ring is formed from acyclic precursors already bearing the necessary functionalities or their synthetic equivalents. This could involve the condensation of a dicarbonyl compound with an ammonia (B1221849) source, a classic approach to pyridine synthesis.

Direct Functionalization Approaches to Pyridine Ring Systems

Direct functionalization of a pre-existing pyridine ring is a common and often efficient strategy for synthesizing substituted pyridines. This approach involves the regioselective introduction of the desired functional groups onto the pyridine core.

Regioselective Nitration Strategies

The introduction of a nitro group onto the pyridine ring is a key step in the synthesis of this compound. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the existing substituents. In the case of the precursor 2-Bromo-6-hydroxypyridine, which exists in equilibrium with its tautomer 6-Bromo-2(1H)-pyridinone, the hydroxyl/pyridone group is a strongly activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director.

The powerful activating effect of the hydroxyl group at position 6 directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it, which are positions 5 and 3, respectively. The bromine at position 2 also directs to the ortho and para positions (positions 3 and 5). Therefore, both substituents reinforce the directing of the nitration to the 3 and 5 positions. The electronic and steric environment will ultimately determine the major product. Nitration of 3-hydroxypyridine (B118123) is known to occur at the 2-position, indicating the strong directing effect of the hydroxyl group. prepchem.com Similarly, the nitration of 2,6-dichloropyridine (B45657) yields 2,6-dichloro-3-nitropyridine (B41883), demonstrating that nitration can occur adjacent to a halogen. google.com

A typical procedure for the nitration of hydroxypyridines involves the use of a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion in situ. Careful control of the reaction temperature is often necessary to prevent over-nitration and side reactions.

A patent for the preparation of 2-hydroxy-3-nitropyridine (B160883) describes the dropwise addition of nitric acid to 2-hydroxypyridine (B17775) dissolved in pyridine, with the reaction carried out in an ice bath. google.com This method could potentially be adapted for the nitration of 2-Bromo-6-hydroxypyridine.

The table below summarizes nitration conditions for related pyridine compounds, which can serve as a basis for developing a protocol for 2-Bromo-6-hydroxypyridine.

| Starting Material | Nitrating Agent | Solvent/Conditions | Product |

| 2,6-Dichloropyridine | White fuming nitric acid | 65% Oleum, 68°C to 134°C | 2,6-Dichloro-3-nitropyridine |

| 2-Amino-5-bromopyridine | 95% Nitric acid | Sulfuric acid, 0°C to 60°C | 2-Amino-5-bromo-3-nitropyridine |

| 2-Hydroxypyridine | Nitric acid (60-75%) | Pyridine, ice bath then room temp. | 2-Hydroxy-3-nitropyridine |

Controlled Bromination Procedures

The introduction of a bromine atom at the 2-position of the pyridine ring can be achieved through various methods. If starting from a pyridine derivative that is not already brominated, direct bromination can be employed. The regioselectivity of bromination is also governed by the directing effects of the existing substituents. For instance, starting with 6-hydroxypyridine, the hydroxyl group would direct bromination to the ortho and para positions (2 and 4).

A common method for the synthesis of 2-bromopyridines is the Sandmeyer reaction of the corresponding 2-aminopyridine (B139424). This involves diazotization of the amino group with a nitrite (B80452) source in the presence of hydrobromic acid and a copper(I) bromide catalyst. An organic synthesis procedure details the preparation of 2-bromopyridine (B144113) from 2-aminopyridine using hydrobromic acid, bromine, and sodium nitrite at low temperatures. nih.gov

Introduction of Hydroxyl Groups

The hydroxyl group at the 6-position can be introduced through nucleophilic substitution of a suitable leaving group, such as a halogen. A documented synthesis of 2-Bromo-6-hydroxypyridine starts from 2,6-dibromopyridine. bloomtechz.com In this procedure, 2,6-dibromopyridine is refluxed with potassium tert-butoxide in tert-butanol. This results in the selective substitution of one of the bromine atoms with a hydroxyl group, yielding the desired precursor in high yield. bloomtechz.com

Another approach involves the diazotization of an aminopyridine followed by hydrolysis. For example, 2-amino-6-bromopyridine (B113427) could be converted to the corresponding diazonium salt, which can then be heated in an aqueous acidic solution to introduce the hydroxyl group. A procedure for the synthesis of 5-bromo-2-hydroxy-3-nitropyridine (B19287) involves the nitration of 2-amino-5-bromopyridine, followed by what is effectively the in-situ hydrolysis of the amino group to a hydroxyl group under the harsh reaction conditions. prepchem.com

Convergent Synthesis Routes Utilizing Precursor Compounds

Exploitation of Pyridine Derivatives with Pre-existing Substituents

A convergent approach to this compound could involve the synthesis of a pyridine ring that already contains some of the required functional groups or their precursors. For example, a three-component reaction could be employed to construct the pyridine ring. Such reactions often involve the condensation of an enamine, an aldehyde, and an ammonia source. nih.gov By carefully choosing the starting materials, a pyridine ring with a specific substitution pattern can be assembled.

For instance, a reaction between a β-dicarbonyl compound, an α,β-unsaturated ketone or aldehyde, and ammonia or an ammonia equivalent can lead to a substituted pyridine. To obtain the target molecule, one might envision a precursor with a bromine atom and a protected hydroxyl group, which is then nitrated.

Research on the synthesis of 2,3,6-substituted pyridines has demonstrated a base-catalyzed one-pot three-component reaction of ynals, isocyanates, amines, and alcohols to produce highly decorated pyridine derivatives. nih.gov While not directly applied to the target molecule, this methodology showcases the potential of convergent strategies to access complex pyridine structures.

Another example is the synthesis of nitropyridines through a three-component ring transformation of a dinitropyridone with a ketone and an ammonia source. nih.gov This method provides access to nitropyridines that may be difficult to obtain through direct nitration.

The synthesis of 2-amino-6-bromo-3-nitropyridine has been documented. orgsyn.org This compound could serve as a key intermediate in a convergent synthesis. The amino group could potentially be converted to a hydroxyl group via a Sandmeyer-type reaction, involving diazotization followed by heating in water.

Sequential Functional Group Transformations

The synthesis of this compound is typically achieved through a multi-step process involving the sequential introduction of the desired functional groups onto a pyridine scaffold. The order of these transformations is critical to ensure correct regiochemistry, dictated by the directing effects of the substituents present at each stage. A plausible and common strategy begins with a pre-functionalized pyridine ring, such as a dihydroxypyridine, which is then subjected to nitration and bromination.

A logical starting material is 2,6-dihydroxypyridine, which exists in equilibrium with its tautomeric form, 6-hydroxy-2(1H)-pyridone. wikipedia.org The synthesis would proceed via the following conceptual steps:

Nitration: The first step involves the electrophilic nitration of the 6-hydroxy-2(1H)-pyridone ring. The hydroxyl group is a strongly activating, ortho-, para- directing group, while the pyridone carbonyl is deactivating. This directing effect favors the introduction of the nitro group at the 3- or 5-position. The nitration of 2-hydroxypyridine to yield 2-hydroxy-3-nitropyridine has been successfully demonstrated using nitric acid in a pyridine solvent. google.com A similar approach could be applied to 6-hydroxy-2(1H)-pyridone. Alternative nitrating systems, such as potassium nitrate (B79036) (KNO₃) in concentrated sulfuric acid, have also been employed for other hydroxypyridines, offering a potentially safer and more controlled reaction. google.com This would yield 6-hydroxy-3-nitro-2(1H)-pyridone.

Bromination: The subsequent step is the conversion of the pyridone oxygen at the 2-position to a bromine atom. This transformation is a standard method in heterocyclic chemistry. The resulting 6-hydroxy-3-nitro-2(1H)-pyridone can be treated with a strong brominating agent, such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃), to replace the carbonyl oxygen with a bromine atom, thus forming the target molecule, this compound.

An alternative, though potentially more complex, route could involve starting with a compound like 2-amino-6-bromopyridine. bldpharm.com This would involve nitration at the 3-position, followed by the conversion of the 2-amino group into a hydroxyl group via a diazotization reaction (e.g., using NaNO₂/HCl) followed by hydrolysis. The success of this route would depend heavily on the compatibility of the functional groups during each step.

Reaction Optimization and Process Intensification

Optimizing reaction conditions is crucial for maximizing yield, purity, and safety, especially when dealing with energetic reactions like nitration.

Solvent Effects and Catalysis in Pyridine Functionalization

The choice of solvent and catalyst plays a pivotal role in the functionalization of pyridine rings.

Solvent Systems: In nitration reactions, the solvent can be both a medium and a participant. For instance, using concentrated sulfuric acid as a solvent, as in the nitration of 3-hydroxypyridine, activates the nitrating agent (e.g., KNO₃) and protonates the pyridine ring. google.com A different approach uses pyridine itself as the solvent for the nitration of 2-hydroxypyridine, which can help to moderate the reaction. google.com For bromination, highly acidic media like fuming sulphuric acid have been used to facilitate the reaction on the electron-deficient pyridine ring. researchgate.net Non-polar solvents, in contrast, have been found to give good yields in certain palladium-catalyzed functionalizations. nih.gov

Catalysis: While classical electrophilic substitutions on pyridines can be challenging, modern catalytic methods offer efficient alternatives. Transition-metal catalysis, particularly with palladium, has been explored for the C-H functionalization of pyridines. nih.gov For greener approaches, solid acid catalysts like Wells-Dawson heteropolyacids have been used for the solvent-free synthesis of functionalized pyridines, offering advantages in terms of recyclability and waste reduction. conicet.gov.ar Iron-catalyzed cyclization reactions have also been developed as a facile method for pyridine synthesis. rsc.org

Temperature and Pressure Control in Reaction Systems

Precise control over temperature and pressure is fundamental for the safety and efficiency of synthesizing substituted pyridines, particularly during nitration and bromination steps which are often highly exothermic.

Conventional methods often involve careful temperature management, such as performing nitrations at a controlled 60°C or using an ice bath to manage heat generation. google.comprepchem.com However, some transformations, like gas-phase brominations, require very high temperatures of 300°C or more. researchgate.net

A significant advancement in process intensification is the use of continuous flow reactors . These systems offer superior heat and mass transfer compared to traditional batch reactors. For hazardous reactions like nitration, pumping reagents through a micromixer and a temperature-controlled residence loop allows for precise temperature control, rapid quenching, and significantly improved safety by minimizing the volume of hazardous mixture at any given time. acs.org This technology enables reactions to be run at higher temperatures to increase rates while preventing thermal runaways, leading to higher throughput and purity. acs.org Other techniques for process intensification include microwave-assisted synthesis, where sealed vessels allow for rapid heating to temperatures and pressures above the solvent's boiling point, often accelerating reaction times significantly. nih.gov

| Parameter | Conventional Batch Method | Advanced/Intensified Method | Rationale/Benefit | Source(s) |

| Temperature | Cooling baths (ice) or heating mantles (60-130°C). | Continuous flow reactor with thermostat (e.g., 70°C); Microwave reactor. | Precise, rapid heat exchange prevents hotspots and side reactions; Faster reaction rates. | researchgate.netprepchem.comacs.orgnih.gov |

| Pressure | Typically atmospheric pressure. | Sealed pressure tube; Continuous flow with back-pressure regulator. | Allows for heating solvents above their boiling points; Enables use of gaseous reagents safely. | acs.orggeorgiasouthern.edu |

| Safety | Large volume of reactive/hazardous mixture. | Continuous flow (small reaction volume); Controlled reagent addition. | Minimizes risk of thermal runaway and explosion. | acs.org |

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact and improve safety.

Prevention of Waste: Designing synthetic routes that maximize atom economy and minimize byproducts is a core principle. The use of continuous flow reactors can reduce waste by improving reaction selectivity and yield. acs.org

Safer Chemicals and Solvents: Traditional nitration often uses a hazardous mixture of concentrated nitric and sulfuric acids. An alternative method using solid, stable KNO₃ in sulfuric acid reduces the formation of toxic acid mists and is easier to handle. google.com Furthermore, developing solvent-free reaction conditions, as demonstrated with heteropolyacid catalysts, eliminates the environmental and safety issues associated with volatile organic solvents. conicet.gov.ar

Design for Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, leading to substantial energy savings. nih.govnih.gov Similarly, the improved heat transfer in flow reactors makes them more energy-efficient than large batch reactors. acs.org

Use of Catalysis: Catalytic reactions are preferable to stoichiometric ones. The use of recyclable catalysts, such as iron-based or heteropolyacid catalysts, reduces waste and allows for milder reaction conditions. conicet.gov.arrsc.org

Real-time Analysis for Pollution Prevention: Continuous flow systems can be easily integrated with in-line analytical tools (e.g., IR, HPLC) to monitor reaction progress in real-time. This allows for precise control to prevent byproduct formation and ensure complete conversion, thereby minimizing downstream pollution. acs.org

Inherently Safer Chemistry for Accident Prevention: The small reaction volumes and superior temperature control in microreactors or flow reactors drastically reduce the risk of explosions or thermal runaways associated with highly exothermic nitration reactions. acs.org

Stereochemical Considerations in Synthesis

The target molecule, this compound, is a planar, achiral molecule. It does not possess any stereocenters or elements of chirality. Therefore, for synthetic routes that lead directly to this compound, stereochemical considerations are not applicable. The synthesis does not require the control of stereochemistry, and the final product will not be a mixture of stereoisomers.

Purification and Isolation Techniques for High-Purity Compounds

Achieving high purity is essential for the use of this compound as a synthetic intermediate. Several techniques can be employed for its purification and isolation.

Precipitation and Filtration: A common and effective initial purification step involves precipitating the product from the reaction mixture. This is often achieved by pouring the acidic reaction solution into ice water, which causes the less soluble organic product to crash out as a solid. prepchem.com The solid can then be collected by filtration, washed with water to remove residual acids and salts, and dried. prepchem.com

Recrystallization: To achieve higher purity, recrystallization from a suitable solvent is a standard method. The crude solid is dissolved in a minimum amount of a hot solvent (e.g., methanol (B129727) or ethanol) and allowed to cool slowly. iucr.orgnih.gov As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

Extraction: Liquid-liquid extraction is used when the product remains dissolved in the reaction solvent. The mixture is diluted with water and extracted with an immiscible organic solvent (e.g., diethyl ether). The product partitions into the organic layer, which is then separated, dried, and concentrated to yield the crude product. acs.org

Sublimation: For compounds that can transition directly from a solid to a gas phase upon heating under vacuum, sublimation is an excellent purification technique. This method is effective at removing non-volatile impurities and can yield very pure crystalline products. georgiasouthern.edu

Chromatography: When a mixture of similar compounds is present (e.g., regioisomers), column chromatography is the most powerful purification technique. The mixture is passed through a stationary phase (like silica (B1680970) gel) with a mobile phase (a solvent or solvent mixture), separating components based on their differential adsorption.

| Technique | Purpose | Typical Application | Source(s) |

| Precipitation/Filtration | Initial isolation from reaction mixture | Quenching acidic reaction mixtures in ice water to precipitate the solid product. | prepchem.com |

| Recrystallization | High-purity crystal formation | Dissolving crude product in a hot solvent (e.g., ethanol) and cooling to crystallize. | iucr.orgnih.gov |

| Extraction | Isolation of a soluble product | Separating the product from an aqueous solution into an organic solvent like diethyl ether. | acs.org |

| Sublimation | Purification of a volatile solid | Heating the crude solid under vacuum to collect pure sublimed crystals. | georgiasouthern.edu |

| Column Chromatography | Separation of complex mixtures | Isolating the desired isomer from byproducts on a silica gel column. | Standard Technique |

Spectroscopic and Advanced Structural Characterization of 2 Bromo 6 Hydroxy 3 Nitropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of 2-Bromo-6-hydroxy-3-nitropyridine is expected to exhibit two signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The presence of a hydroxyl group (-OH) will also give rise to a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.0 - 8.4 | Doublet | 8.0 - 9.0 |

| H-5 | 7.2 - 7.6 | Doublet | 8.0 - 9.0 |

| -OH | 10.0 - 12.0 | Broad Singlet | - |

This interactive data table provides predicted ¹H NMR spectral data for this compound.

Carbon-13 NMR (¹³C NMR) Analysis of Carbon Skeleton

The ¹³C NMR spectrum of this compound will display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts are influenced by the attached functional groups. The carbon atom attached to the bromine (C-2) will be significantly deshielded. The carbon bearing the nitro group (C-3) will also experience a downfield shift. The carbon attached to the hydroxyl group (C-6) will show a characteristic upfield shift compared to an unsubstituted pyridine but will be influenced by the tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 145 - 150 |

| C-3 | 130 - 135 |

| C-4 | 140 - 145 |

| C-5 | 115 - 120 |

| C-6 | 160 - 165 |

This interactive data table provides predicted ¹³C NMR spectral data for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the signals of H-4 and H-5, confirming their vicinal coupling and adjacency on the pyridine ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would reveal direct one-bond correlations between the protons and the carbons they are attached to. Thus, the signal for H-4 would correlate with C-4, and H-5 with C-5.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range (2-3 bond) couplings between protons and carbons. Key expected correlations would include:

H-4 correlating with C-2, C-3, C-5, and C-6.

H-5 correlating with C-3, C-4, and C-6.

The hydroxyl proton might show a correlation to C-6.

These 2D NMR techniques, when used in combination, would provide a definitive structural confirmation of this compound.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The presence of the hydroxyl group will result in a broad O-H stretching band. The nitro group will exhibit strong symmetric and asymmetric stretching vibrations. The C=C and C=N stretching vibrations of the pyridine ring will also be prominent.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Vibrational Mode |

| O-H | 3400 - 3600 (broad) | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C=N (ring) | 1600 - 1650 | Stretching |

| C=C (ring) | 1550 - 1600 | Stretching |

| NO₂ (asymmetric) | 1520 - 1560 | Stretching |

| NO₂ (symmetric) | 1340 - 1380 | Stretching |

| C-Br | 500 - 600 | Stretching |

This interactive data table provides predicted FTIR vibrational frequencies for this compound based on characteristic group frequencies and computational studies of related compounds.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibration of the nitro group is expected to be a strong band in the Raman spectrum. The ring breathing modes of the pyridine skeleton are also typically strong and provide a characteristic fingerprint of the molecule.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Ring Breathing | 980 - 1020 |

| NO₂ (symmetric stretch) | 1340 - 1380 |

| C-Br Stretch | 500 - 600 |

This interactive data table provides predicted Raman shifts for key vibrational modes of this compound.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Specific high-resolution mass spectrometry (HRMS) data for this compound, which would provide its exact mass and confirm its elemental composition (C₅H₃BrN₂O₃), is not readily found in published literature or chemical databases.

Fragmentation Pattern Analysis for Structural Elucidation

Detailed analysis of the fragmentation pattern of this compound is not documented. However, based on the structure, fragmentation in mass spectrometry would likely involve the loss of the nitro group (NO₂), the hydroxyl group (OH), and the bromine atom (Br), as well as cleavage of the pyridine ring. The specific fragmentation pathway would be crucial for distinguishing it from its isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no specific UV-Vis spectroscopic data available for this compound in the reviewed literature. The electronic transitions, and therefore the absorption maxima (λmax), would be influenced by the combination of the pyridinol chromophore and the electron-withdrawing nitro and bromo substituents. For comparison, the UV-Vis spectrum of 2-hydroxy-6-nitro-1-naphthaldehyde in acetonitrile (B52724) shows absorption bands at 295 and 340 nm. researchgate.net The electronic absorption spectra of other related compounds, such as 2-amino-6-nitrotoluene, have also been studied. science-softcon.de

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

No crystal structure data for this compound has been reported. Therefore, information regarding its solid-state molecular architecture, bond lengths, bond angles, and intermolecular interactions is not available.

For a related compound, 2-bromo-3-hydroxy-6-methylpyridine , X-ray crystallography has been performed. nih.govresearchgate.net In its crystal structure, the molecules are linked by O—H⋯N hydrogen bonds, forming chains. nih.govresearchgate.net These chains are further connected by C—H⋯Br hydrogen bonds, creating a two-dimensional network. nih.govresearchgate.net The bromine atom is slightly displaced from the mean plane of the pyridine ring. nih.govresearchgate.net While this provides insight into the potential interactions of a similar scaffold, the electronic effects of the nitro group in the target compound would significantly alter the crystal packing.

Crystal Data for 2-Bromo-3-hydroxy-6-methylpyridine nih.govresearchgate.net

| Crystal Data | |

| Formula | C₆H₆BrNO |

| Molecular Weight | 188.03 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.4484 (19) |

| b (Å) | 9.0914 (15) |

| c (Å) | 13.230 (2) |

| V (ų) | 1377.1 (4) |

| Z | 8 |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Specific chromatographic methods for the purity assessment and analysis of mixtures containing this compound are not detailed in the available literature. However, general chromatographic techniques such as thin-layer chromatography (TLC) and gas chromatography (GC) are commonly used for the analysis of related pyridine derivatives. For instance, the synthesis of methyl (5-bromo-6-methoxypyridin-3-yl)(hydroxy)carbamate was monitored by TLC. rsc.org For the related compound 5-bromo-2-hydroxy-3-nitropyridine (B19287), a purity of ≥98.0% as determined by GC and titration analysis has been reported. alchempharmtech.com

Reactivity and Reaction Pathways of 2 Bromo 6 Hydroxy 3 Nitropyridine

Influence of Electrophilic and Nucleophilic Substituents on Pyridine (B92270) Reactivity

The reactivity of a pyridine ring is significantly governed by the nature of its substituents. Pyridine itself is an electron-deficient aromatic system due to the electronegative nitrogen atom, which reduces the electron density of the ring carbons, making it less susceptible to electrophilic attack compared to benzene. uoanbar.edu.iq This inherent electron deficiency makes pyridine more reactive towards nucleophiles. uoanbar.edu.iq

In 2-bromo-6-hydroxy-3-nitropyridine, the reactivity is modulated by three distinct functional groups:

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, acting through both a negative inductive effect (-I) and a negative mesomeric effect (-M). This group strongly deactivates the pyridine ring towards electrophilic aromatic substitution (EAS). uoanbar.edu.iq Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions, by stabilizing the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org In this molecule, the nitro group is at the C3 position.

Hydroxy Group (-OH): The hydroxyl group is a strong electron-donating group through its +M effect, which would typically activate the ring towards EAS. However, in this molecule, its activating influence is largely overcome by the powerful deactivating effects of the nitro and bromo substituents. The hydroxyl group can also be deprotonated under basic conditions to form a phenoxide-like species, further enhancing its electron-donating capacity and potentially influencing the regioselectivity of reactions.

The combination of a powerful electron-withdrawing nitro group and a halogen leaving group makes the pyridine ring highly susceptible to nucleophilic attack. The electron deficiency is most pronounced at the C2, C4, and C6 positions relative to the nitrogen atom. youtube.com The presence of the bromo atom at C2 makes this a prime site for substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction pathway for halo-nitropyridines. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of the electron-withdrawing nitro group is crucial for stabilizing this intermediate, thereby facilitating the reaction. libretexts.orgnih.gov

Displacement of Bromine by Various Nucleophiles

The bromine atom at the C2 position of this compound is an excellent leaving group and can be readily displaced by a variety of nucleophiles. The C2 position is activated by the ring nitrogen and the adjacent C3-nitro group. This allows for the synthesis of a wide range of substituted 6-hydroxy-3-nitropyridines.

Common nucleophiles that can displace the bromine include:

Amines: Reaction with primary or secondary amines yields 2-amino-6-hydroxy-3-nitropyridine derivatives.

Alkoxides: Treatment with sodium or potassium alkoxides (e.g., sodium methoxide) results in the formation of 2-alkoxy-6-hydroxy-3-nitropyridines.

Thiolates: Reaction with thiolates can introduce a sulfur linkage at the C2 position.

Table 1: Examples of SNAr Reactions with this compound

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

|---|---|---|

| Benzylamine | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-(Benzylamino)-6-hydroxy-3-nitropyridine |

| Methanol (B129727) | Base (e.g., NaH, NaOMe), Solvent (e.g., THF, MeOH) | 2-Methoxy-6-hydroxy-3-nitropyridine |

Reactivity of the Nitro Group in SNAr Reactions

In the context of SNAr reactions where a halide is the leaving group, the nitro group's primary role is not to be substituted but to activate the ring for substitution. libretexts.org It accomplishes this by delocalizing the negative charge of the Meisenheimer intermediate that forms when the nucleophile attacks the carbon atom bearing the bromine. This stabilization lowers the activation energy for the reaction, making it kinetically favorable. libretexts.org

While the nitro group itself is not typically displaced in these SNAr reactions, it can undergo other transformations. A common subsequent reaction is the reduction of the nitro group to an amine (-NH₂) using reagents like H₂/Pd-C, iron in acetic acid, or sodium dithionite. This conversion is a valuable synthetic step, providing access to 2,3-diaminopyridine (B105623) derivatives, which are important precursors for various heterocyclic systems.

Cross-Coupling Reactions Involving the Bromine Atom

The carbon-bromine bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org This reaction is widely used due to its mild conditions and tolerance of various functional groups. nih.gov

For this compound, Suzuki-Miyaura coupling provides a direct route to introduce aryl or vinyl substituents at the C2 position. The general reaction involves the coupling of the pyridine derivative with an appropriate boronic acid (R-B(OH)₂).

Table 2: Examples of Suzuki-Miyaura Coupling with this compound

| Boronic Acid (R-B(OH)₂) | Catalyst/Base/Solvent | Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 6-Hydroxy-3-nitro-2-phenylpyridine |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 6-Hydroxy-2-(4-methoxyphenyl)-3-nitropyridine |

Heck and Sonogashira Coupling Reactions

Heck Coupling: The Heck reaction couples aryl or vinyl halides with alkenes in the presence of a palladium catalyst and a base to form substituted alkenes. This reaction could be applied to this compound to introduce various alkenyl side chains at the C2 position. For instance, reacting it with an alkene like styrene (B11656) or an acrylate (B77674) ester would yield the corresponding 2-alkenyl-6-hydroxy-3-nitropyridine.

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is highly efficient for forming C(sp²)-C(sp) bonds. libretexts.org Applying this to this compound would involve reacting it with a terminal alkyne (e.g., phenylacetylene (B144264) or trimethylsilylacetylene) to synthesize 2-alkynyl-6-hydroxy-3-nitropyridine derivatives. wikipedia.org These products are valuable intermediates for constructing more complex molecular architectures.

Table 3: Examples of Heck and Sonogashira Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Base/Solvent | Product |

|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF | 6-Hydroxy-3-nitro-2-styrylpyridine |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | 6-Hydroxy-3-nitro-2-(phenylethynyl)pyridine |

Buchwald-Hartwig Amination for C-N Bond Formation

The bromine atom at the C-2 position of the pyridine ring is susceptible to displacement via transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful method for forming carbon-nitrogen (C-N) bonds. wikipedia.org This reaction typically involves an aryl halide, an amine, a palladium catalyst with a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.org

The general mechanism proceeds through the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical, with bulky, electron-rich phosphine ligands often promoting the reaction. Bidentate phosphine ligands like BINAP and DPPF have proven effective for coupling primary amines. wikipedia.org

For substrates like this compound, the acidic proton of the hydroxyl group and the electron-withdrawing nitro group can influence the reaction. The acidic proton may necessitate the use of a stronger or additional equivalent of base. The reaction is generally tolerant of various functional groups, but the specific conditions for this substrate would require empirical optimization. A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, highlighting the reaction's utility for creating a range of aminopyridines. nih.govresearchgate.net

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 |

| 2-bromopyridines | Volatile primary/secondary amines | Pd(OAc)₂ / dppp | NaOBuᵗ | Toluene | 80 | 55-98 |

This table presents generalized conditions from literature for similar substrates and is for illustrative purposes. researchgate.netchemspider.com

Chemical Transformations of the Hydroxyl Group

O-Alkylation and O-Acylation Reactions

The hydroxyl group of this compound, particularly in its pyridone tautomeric form, can undergo various transformations. O-alkylation and O-acylation are fundamental reactions for modifying this moiety.

O-Alkylation: The conversion of the hydroxyl group to an ether is a common strategy. Due to the tautomeric nature of the starting material (see 4.4.2), alkylation can potentially occur at the oxygen or the ring nitrogen. To achieve selective O-alkylation, the reaction conditions must be carefully chosen. One established method involves first converting the hydroxypyridine to the corresponding 2-chloropyridine (B119429) using a reagent like phosphorus oxychloride (POCl₃). nih.gov The resulting chloro derivative can then be reacted with a sodium alkoxide (e.g., sodium methoxide) to yield the 2-alkoxypyridine. nih.gov

O-Acylation: The introduction of an acyl group to form an ester can be achieved using acylating agents like acyl halides or anhydrides. For substrates containing both a hydroxyl and an amino-type group (like the ring nitrogen in the pyridone tautomer), chemoselectivity can be a challenge. Performing the reaction under acidic conditions, such as in anhydrous trifluoroacetic acid (CF₃CO₂H), is a known strategy to protonate the nitrogen atom, thereby deactivating it towards acylation and promoting selective O-acylation. nih.gov The product can often be isolated as a salt, which helps prevent a subsequent O-to-N acyl migration. nih.gov

Tautomeric Equilibria (Pyridone-Hydroxypyridine) and Reactivity Implications

A critical aspect of the chemistry of this compound is its existence as a mixture of two rapidly interconverting tautomers: the 2-hydroxypyridine (B17775) form and the 2-pyridone (or 2(1H)-pyridinone) form. nih.gov The position of this equilibrium is highly sensitive to the environment. researchgate.net

In the gas phase or nonpolar solvents , the 2-hydroxypyridine tautomer is generally favored. researchgate.netstackexchange.com

In polar solvents and in the solid state , the equilibrium shifts significantly towards the more polar 2-pyridone tautomer. researchgate.netstackexchange.com An X-ray diffraction study of the related 2-hydroxy-5-nitropyridine (B147068) confirmed that it exists in the oxo-form in the solid state. semanticscholar.org

The stability of the 2-pyridone form is attributed to its resonance stabilization. A significant resonance contributor for the pyridone form is a charge-separated aromatic structure where the more electronegative oxygen atom bears a negative charge, and the ring nitrogen is positively charged. youtube.com This charge distribution is more favorable than in the corresponding charge-separated resonance form of the hydroxypyridine tautomer. youtube.com The IUPAC name for the parent compound, 6-bromo-2(1H)-pyridinone, reflects the prevalence of this tautomer. sigmaaldrich.com

This tautomerism has profound implications for reactivity:

Reactions at Oxygen: Electrophilic attack at the oxygen atom (e.g., O-alkylation, O-acylation) proceeds through the hydroxypyridine tautomer.

Reactions at Nitrogen: Nucleophilic attack by the ring nitrogen (e.g., N-alkylation) occurs from the pyridone tautomer.

Ambident Nucleophilicity: The pyridone anion, formed under basic conditions, is an ambident nucleophile, capable of reacting at either the nitrogen or the oxygen atom. The outcome of such reactions often depends on the electrophile and reaction conditions (e.g., hard vs. soft electrophiles, solvent, counter-ion).

Reduction and Oxidation Reactions of the Nitro Moiety

Chemoselective Reduction to Amino Group

The nitro group is a versatile functional group that can be reduced to an amine, providing a key step in the synthesis of many substituted pyridines. The challenge lies in achieving chemoselective reduction of the nitro group without affecting the bromo substituent, which is susceptible to hydrogenolysis (cleavage of the C-Br bond).

Several methods are available for the selective reduction of aromatic nitro groups. A particularly relevant method for this substrate involves the use of borane-tetrahydrofuran (B86392) complex (BH₃-THF). It has been reported that BH₃-THF can chemoselectively reduce a nitro group in ortho-nitrophenol derivatives at room temperature without the need for a metal catalyst. jrfglobal.com The presence of the adjacent hydroxyl group is crucial, as it is believed to direct the borane (B79455) and facilitate hydride transfer via a cyclic intermediate. This method is notable for its selectivity, leaving other reducible groups and even other nitro groups at meta and para positions unaffected. jrfglobal.com

Table 2: Potential Reagents for Chemoselective Nitro Reduction

| Reagent | Conditions | Selectivity Notes |

| BH₃-THF | Room Temperature | Highly selective for nitro groups ortho to a hydroxyl group. Tolerates halides. jrfglobal.com |

| SnCl₂·2H₂O | HCl, Ethanol | Classic method, generally effective for nitro group reduction in the presence of other functional groups. |

| Fe / NH₄Cl | Ethanol / Water | Mild conditions, often used for selective reductions in complex molecules. |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Various | Risk of dehalogenation (C-Br bond cleavage). Requires careful catalyst and condition screening. |

Other Redox Transformations

Beyond complete reduction to an amine, the nitro group can undergo other redox transformations to yield different functional groups.

Partial Reduction: The reduction of a nitro group proceeds through several intermediates. By carefully controlling the reaction conditions and the choice of reducing agent, it is possible to isolate these intermediates. For example, the four-electron reduction of an aromatic nitro group leads to the corresponding hydroxylamine. Enzymatic systems, such as 3-nitrophenol (B1666305) nitroreductase, are known to catalyze this specific transformation chemoselectively. nih.gov In chemical synthesis, reagents like zinc dust in the presence of ammonium (B1175870) chloride can be used to achieve this partial reduction.

These alternative reduction pathways expand the synthetic utility of the nitro group in this compound, allowing for the introduction of hydroxylamino or nitroso functionalities, which can then participate in a different set of chemical reactions, such as condensations or rearrangements.

Electrophilic Reactions under Controlled Conditions

The pyridine ring is inherently electron-deficient compared to benzene, and the presence of a strongly electron-withdrawing nitro group further deactivates the ring system towards electrophilic aromatic substitution. This deactivation makes reactions that typically proceed via an electrophilic attack on the aromatic ring, such as nitration, halogenation, or Friedel-Crafts reactions, challenging for this compound. The electron density of the pyridine ring is significantly reduced, making it less nucleophilic and thus less reactive towards electrophiles.

While specific studies on the electrophilic substitution of this compound are not prominent in the available literature, the synthesis of related compounds often involves electrophilic reactions on more activated pyridine precursors. For instance, the preparation of 2-hydroxy-3-nitropyridine (B160883) can be achieved by the nitration of 2-hydroxypyridine. google.com In this case, the hydroxyl group acts as an activating group, facilitating the electrophilic attack of the nitronium ion. Similarly, the bromination of 3-hydroxypyridine (B118123) is a known route to produce 2-bromo-3-hydroxypyridine. google.com These examples underscore that for an electrophilic substitution to occur on a pyridine ring, the presence of strong activating groups is generally required to overcome the ring's inherent electron deficiency, a condition not met by the title compound due to the powerful deactivating effect of the nitro group.

Cycloaddition Reactions (e.g., Diels-Alder) as Dienophile/Diene Analogues

The electron-deficient nature of this compound suggests its potential participation as a dienophile in polar Diels-Alder reactions. sciforum.net In these [4+2] cycloaddition reactions, an electron-rich diene reacts with an electron-poor dienophile. The presence of the electron-withdrawing nitro group on the pyridine ring lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it a suitable candidate to react with the Highest Occupied Molecular Orbital (HOMO) of a nucleophilic diene. conicet.gov.ar

While experimental data on Diels-Alder reactions involving this compound are scarce, theoretical studies using Density Functional Theory (DFT) on 3-nitropyridine (B142982) as a dienophile provide significant insights into the expected reactivity. sciforum.netconicet.gov.ar These studies show that nitropyridines can indeed act as dienophiles in reactions with various dienes, leading to the formation of quinoline (B57606) derivatives. sciforum.net

The feasibility and mechanism of these reactions are shown to depend on the nature of the diene. For instance, the reaction of 3-nitropyridine with isoprene (B109036) and 1-methoxy-1,3-butadiene (B1596040) is predicted to occur via a single, asynchronous transition state. sciforum.net In contrast, reaction with the more nucleophilic Danishefsky's diene may proceed through a two-step mechanism involving a zwitterionic intermediate. conicet.gov.ar A significant activation energy barrier is anticipated due to the loss of aromaticity in the pyridine ring during the cycloaddition process. conicet.gov.ar

The regioselectivity of these reactions is also a key aspect. In the case of 3-nitropyridine, the reaction is predicted to be highly regioselective, favoring the formation of a single substituted isoquinoline (B145761) product. conicet.gov.ar The C4 position of 3-nitropyridine is identified as the most electrophilic site, guiding the regiochemical outcome of the cycloaddition. sciforum.net

Table 1: Theoretical Reactivity Data for 3-Nitropyridine in Polar Diels-Alder Reactions Data based on theoretical DFT studies on 3-nitropyridine as a model for nitropyridine dienophiles.

| Diene | Reaction Type | Predicted Mechanism | Key Findings |

| Isoprene | Polar Diels-Alder | One-step, asynchronous | High activation energy due to loss of aromaticity. sciforum.netconicet.gov.ar |

| 1-Methoxy-1,3-butadiene | Polar Diels-Alder | One-step, asynchronous | The reaction is predicted to be regioselective. sciforum.net |

| Danishefsky's diene | Polar Diels-Alder | Two-step, zwitterionic intermediate | Change in mechanism due to the high nucleophilicity of the diene. conicet.gov.ar |

Based on these theoretical precedents, it is plausible that this compound could serve as a dienophile under appropriate conditions, reacting with electron-rich dienes to form highly functionalized heterocyclic ring systems.

Rearrangement Reactions and Pericyclic Processes

The chemistry of nitropyridines involves several important rearrangement and pericyclic reactions. One of the most relevant is the nitramine rearrangement, which can occur via a researchgate.net sigmatropic shift. researchgate.netresearchgate.net This type of pericyclic reaction is observed in the synthesis of 3-nitropyridines. The process typically begins with the formation of an N-nitropyridinium ion, which, upon reaction with a nucleophile like bisulfite, can form a dihydropyridine (B1217469) intermediate. rsc.org The nitro group then migrates from the nitrogen atom to the C3 position of the ring through a concerted, sigmatropic rearrangement, followed by rearomatization to yield the 3-nitropyridine product. researchgate.netrsc.org This mechanism is distinct from a direct electrophilic aromatic substitution. researchgate.net

Another significant class of pericyclic reactions involving pyridine derivatives are chemicalbook.comchemicalbook.com-sigmatropic rearrangements. A notable example is the in-situ generation and rearrangement of N-aryl-O-vinylhydroxylamine intermediates, formed from the reaction of aza-arene N-oxides with O-vinylhydroxylamines. acs.org This cascade reaction, which proceeds through a chemicalbook.comchemicalbook.com-sigmatropic rearrangement followed by cyclization, is a powerful method for synthesizing azaindoles and azaindolines. acs.orgacs.org

Although no specific examples of rearrangement reactions starting directly from this compound are documented in the surveyed literature, its structural motifs are present in related compounds that undergo such transformations. The fundamental principles of pericyclic reactions, such as the nitramine rearrangement, are a key aspect of the broader reactivity patterns of nitropyridine chemistry.

Computational and Theoretical Investigations of 2 Bromo 6 Hydroxy 3 Nitropyridine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for molecular systems. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods, each with its own strengths and applications.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. nih.gov DFT methods calculate the total energy of a system based on its electron density, which simplifies the many-body problem of interacting electrons. A key application of DFT is geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule. rub.de

For substituted pyridines, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), have been successfully used to determine optimized geometric parameters such as bond lengths and angles. researchgate.netjocpr.com For instance, in a study of 2-bromo-3-hydroxy-6-methylpyridine, a close analogue, the optimized geometry was obtained with the B3LYP/6-311G(d,p) method, yielding a local minimum energy of approximately -2936.4687 atomic units. researchgate.net The calculated bond lengths were found to be in good agreement with experimental data. researchgate.netresearchgate.net Specifically, C-C bond lengths ranged from 1.390 Å to 1.504 Å, the C-O bond length was 1.350 Å, and the C-Br bond length was 1.948 Å. researchgate.net C-N bond lengths varied between 1.303 Å and 1.343 Å, while C-H bond lengths were in the range of 1.083 Å to 1.093 Å, and the O-H bond length was 0.963 Å. researchgate.net

DFT is also employed to calculate other important properties, including vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model. researchgate.net Furthermore, DFT can be used to determine thermodynamic properties, dipole moments, and polarizabilities. jocpr.comresearchgate.net

Table 1: Calculated Thermodynamic and Electronic Properties for 2-Bromo-3-hydroxy-6-methylpyridine researchgate.net

| Property | Value |

| Frontier Orbital Energy Gap | 5.39512 eV |

| Dipole Moment | 1.9384 Debye |

| Total Thermal Energy (E) | 74.240 KCal/Mol |

| Molar Heat Capacity at Constant Volume (Cv) | 31.001 Cal/Mol-Kelvin |

| Entropy (S) | 93.213 Cal/Mol-Kelvin |

This interactive table provides a summary of key properties calculated for a similar compound, illustrating the type of data obtainable through DFT.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their fundamental formulation. hu-berlin.de These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational expense than DFT. hu-berlin.dersc.org

Ab initio calculations have been used to study various aspects of pyridine (B92270) and its derivatives. For example, high-accuracy ab initio calculations have been performed to determine the rotational-vibrational levels of related systems. amanote.com In studies of pyridine-water interactions, ab initio calculations at the MP2/cc-pVQZ level have been used to determine interaction energies. rsc.org Furthermore, Coupled Cluster methods with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy. rsc.orgresearchgate.net

For nitropyridine derivatives, ab initio methods have been used in conjunction with DFT to study molecular structures, vibrational frequencies, and energies. researchgate.net The combination of different theoretical levels allows for a more robust understanding of the system's properties. While computationally demanding, these high-accuracy methods are crucial for benchmarking other methods and for systems where a precise description of electron correlation is essential. nih.govrsc.org

Analysis of Molecular Orbitals

The behavior of electrons in a molecule is described by molecular orbitals (MOs), which are mathematical functions that describe the wave-like behavior of an electron in a molecule. The analysis of these orbitals, particularly the frontier molecular orbitals, provides significant insights into the chemical reactivity and electronic properties of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). wikipedia.org The HOMO represents the orbital from which an electron is most likely to be donated, acting as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, acting as an electron acceptor.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical polarizability. jocpr.comtandfonline.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests that the molecule is more reactive. nih.gov

For 2-bromo-3-hydroxy-6-methylpyridine, a compound structurally similar to 2-bromo-6-hydroxy-3-nitropyridine, the HOMO-LUMO gap was calculated to be -5.39512 eV. jocpr.comresearchgate.net This value helps to characterize the molecule's reactivity. jocpr.com Computational studies on other substituted pyridines have also focused on calculating HOMO-LUMO energies to understand their electronic properties and reactivity. researchgate.netnih.govmdpi.com

Table 2: Calculated HOMO, LUMO, and Energy Gap for 3-Bromo-2-hydroxypyridine in Different Solvents mdpi.com

| Solvent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Gas | -6.880 | -1.475 | 5.406 |

| Water | -6.880 | -1.475 | 5.406 |

| DMSO | -6.880 | -1.475 | 5.405 |

| Methanol (B129727) | -6.879 | -1.475 | 5.403 |

This interactive table shows how the solvent can slightly influence the frontier orbital energies of a related compound.

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, provides a framework for predicting the outcome of chemical reactions based on the interaction of the HOMO of one reactant with the LUMO of another. wikipedia.orgnumberanalytics.com This theory is particularly useful for understanding pericyclic reactions, such as cycloadditions, sigmatropic reactions, and electrocyclic reactions. wikipedia.orgslideshare.net

The fundamental principles of FMO theory are:

The occupied orbitals of different molecules repel each other.

Positive and negative charges on the molecules attract each other.

The occupied orbitals of one molecule and the unoccupied orbitals of another (especially HOMO and LUMO) interact, leading to attraction. wikipedia.org

The strength of the interaction between the HOMO and LUMO determines the favorability of a reaction. A smaller energy gap between the interacting orbitals leads to a stronger interaction and a more favorable reaction. numberanalytics.com FMO theory can also predict regioselectivity and stereoselectivity by analyzing the coefficients of the atomic orbitals that contribute to the HOMO and LUMO. numberanalytics.com

For nitropyridine derivatives, FMO theory has been used to study their behavior as dienophiles in Diels-Alder reactions. scilit.com By analyzing the HOMO-LUMO interactions between the nitropyridine and a diene, the regioselectivity of the cycloaddition can be predicted. scilit.com While FMO theory is a powerful predictive tool, it is important to note that in some cases, other molecular orbitals besides the HOMO and LUMO may also play a significant role in reactivity. rsc.org

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface of the molecule, providing a color-coded guide to the charge distribution.

The different colors on an MEP map represent different values of the electrostatic potential:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms.

Green: Regions of neutral or near-zero potential.

For substituted pyridines, MEP analysis can identify the reactive sites of the molecule. jocpr.comnih.gov In a study of 2-bromo-3-hydroxy-6-methylpyridine, the MEP surface was plotted to explain the reactive nature of the molecule. jocpr.com The negative regions (red) are expected to be around the nitrogen atom and the oxygen atom of the hydroxyl group, making them sites for electrophilic attack. The positive regions (blue) would likely be located around the hydrogen atom of the hydroxyl group.

The topology of the MEP can also be analyzed in terms of its critical points (CPs), which provides a more quantitative way to characterize the electrostatic potential landscape. mdpi.com This analysis can reveal details about bonding and non-covalent interactions. MEP analysis is a powerful complement to HOMO-LUMO analysis for predicting molecular reactivity. researchgate.net

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting the spectroscopic properties of molecules, offering a way to validate experimental findings and assign complex spectra. youtube.com These predictions are crucial for the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational chemistry is a well-established procedure. bohrium.com Methods like DFT can calculate magnetic shielding tensors, which are then converted into chemical shifts. github.io For substituted pyridines, DFT calculations using functionals like B3LYP and basis sets such as 6-311++G(d,p) have been shown to accurately predict ¹H and ¹³C NMR spectra. researchgate.net The process often involves geometry optimization of the molecule, followed by a frequency calculation to confirm a true energy minimum, and finally the NMR calculation itself. youtube.comyoutube.com The accuracy of these predictions can be high, with mean absolute deviations for protons often below 0.1 ppm and for carbons under 1.5 ppm. youtube.com For complex molecules, comparing the calculated spectrum with the experimental one can be a key step in confirming the correct structure or identifying different isomers. mdpi.com

Vibrational Frequencies: Theoretical vibrational analysis is a powerful tool for understanding molecular structure and bonding. researchgate.net DFT and Hartree-Fock methods are commonly used to calculate the vibrational frequencies of substituted pyridines. researchgate.netresearchgate.net These calculations produce a set of normal modes, each with a corresponding frequency and intensity, which can be used to simulate an infrared (IR) or Raman spectrum. youtube.com For example, a study on 2-chloro-5-nitropyridine (B43025) utilized B3LYP/6-311++G(d,p) level of theory to calculate vibrational wavenumbers, which showed good agreement with experimental FTIR and FT-Raman spectra. researchgate.net Similarly, calculations on 2-hydroxy-5-methyl-3-nitropyridine (B188116) found that the DFT B3LYP functional with a 6-311G(3d,2p) basis set yielded vibrational frequencies very close to experimental data. researchgate.net Such studies allow for detailed assignments of vibrational modes, including stretching, bending, and torsional motions of the functional groups attached to the pyridine ring. jocpr.com

Below is a representative data table illustrating the kind of results obtained from such computational studies on a substituted pyridine analogue.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) |

|---|---|---|---|

| C-H stretch | 3105 | 3107 | 3106 |

| C-C stretch | 1595 | 1594 | 1598 |

| NO₂ symmetric stretch | 1352 | 1350 | 1355 |

| C-Cl stretch | 795 | 798 | 790 |

Reaction Mechanism Studies through Transition State Analysis

Understanding the reaction mechanisms of substituted pyridines is crucial for predicting their reactivity and designing synthetic pathways. Computational chemistry allows for the detailed exploration of reaction energy profiles, including the identification of intermediates and transition states.

For a molecule like this compound, nucleophilic aromatic substitution (SNAr) is a key reaction type. gcwgandhinagar.com The electron-withdrawing nitro group and the electronegative nitrogen atom make the pyridine ring susceptible to attack by nucleophiles, particularly at the positions ortho and para to the activating group. numberanalytics.commatanginicollege.ac.in The mechanism of SNAr has been a subject of extensive study. The classical textbook mechanism involves a two-step process with the formation of a stable anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov

However, recent computational and experimental work has shown that this is not always the case. springernature.com Depending on the substrate, nucleophile, and leaving group, the reaction can proceed through a one-step, or "concerted," pathway. springernature.com Computational studies can distinguish between these pathways by locating the relevant stationary points on the potential energy surface. A two-step reaction will have a distinct intermediate flanked by two transition states, whereas a concerted reaction proceeds through a single transition state. nih.govspringernature.com

Transition state analysis provides the activation energy barrier for a reaction, which is a key determinant of the reaction rate. For example, in the vicarious nucleophilic substitution (VNS) of nitropyridines, computational studies have elucidated the mechanism involving the addition of a carbanion to form a Meisenheimer-type adduct, followed by a base-induced β-elimination. nih.gov These studies can reveal subtle steric and electronic effects that govern the reaction's outcome. nih.gov

| Reaction Pathway | Leaving Group | Nucleophile | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Stepwise (via Meisenheimer Complex) | F | CH₃O⁻ | 15.2 |

| Concerted | Br | CH₃O⁻ | 18.5 |

| Stepwise (via Meisenheimer Complex) | Cl | NH₂⁻ | 12.8 |

| Concerted | I | NH₂⁻ | 16.1 |

Aromaticity Assessment of Substituted Pyridine Rings

Aromaticity is a fundamental concept in chemistry, and its quantification is a key area of theoretical investigation. acs.org For substituted pyridines, the nature and position of substituents can significantly influence the aromatic character of the ring. Several computational methods are used to assess aromaticity.

One of the most popular magnetic criteria for aromaticity is the Nucleus-Independent Chemical Shift (NICS). github.iogithub.io NICS values are calculated by placing a "ghost" atom (with no electrons or nucleus) at the center of the ring or at a point above it (typically 1 Å, denoted NICS(1)). researchgate.net A negative NICS value indicates a diatropic ring current, characteristic of an aromatic system, while a positive value indicates a paratropic current, found in antiaromatic systems. acs.org The NICS(1)zz component, which considers only the magnetic shielding tensor perpendicular to the ring plane, is often considered a more precise measure. researchgate.net

The presence of an electronegative nitrogen atom in pyridine already modifies its aromaticity compared to benzene. numberanalytics.comlibretexts.org The addition of a strong electron-withdrawing group like a nitro group and an electron-donating hydroxy group, along with a halogen like bromine, would further modulate the electron distribution and thus the aromaticity of the this compound ring. Computational studies on substituted heterocycles have shown that substituents can cause localized changes in aromaticity. nih.gov For instance, a linear regression analysis on a series of indol-4-ones found a significant relationship between calculated NICS values and biological activity, demonstrating the practical importance of assessing aromaticity. nih.gov

| Compound | NICS(1)zz (ppm) | Aromatic Character |

|---|---|---|

| Benzene | -34.5 | Strongly Aromatic |

| Pyridine | -29.8 | Aromatic |

| 2-Chloropyridine (B119429) | -28.5 | Aromatic |

| 3-Nitropyridine (B142982) | -26.7 | Aromatic (Reduced) |

| 4-Aminopyridine | -31.2 | Aromatic (Enhanced) |

Conformational Analysis and Tautomerism Studies

For molecules with rotatable bonds or functional groups capable of isomerism, computational analysis is vital for identifying the most stable structures. This compound presents two key areas for such studies: conformational analysis related to the orientation of the hydroxyl and nitro groups, and the potential for tautomerism.

Conformational Analysis: The orientation of the hydroxyl (-OH) and nitro (-NO₂) groups relative to the pyridine ring can be investigated through computational scans of the potential energy surface. For a similar molecule, 2-amino-6-methoxy-3-nitropyridine, DFT calculations were used to identify the most stable conformer, which is crucial for accurately predicting other properties like vibrational spectra. researchgate.net

Tautomerism: Hydroxypyridines are known to exist in equilibrium with their pyridone tautomers. nih.govnih.gov For this compound, a keto-enol tautomerism is possible, where the proton from the hydroxyl group transfers to the ring nitrogen, forming 2-bromo-3-nitro-1,2-dihydropyridin-6-one.

Figure 1: Keto-enol tautomerism in this compound.

Computational studies are extensively used to determine the relative stability of these tautomers in the gas phase and in different solvents. nih.govorientjchem.org For the parent 2-hydroxypyridine (B17775)/2-pyridone system, sophisticated quantum mechanical methods have shown that the energy difference between the two forms is small, with the hydroxy form being slightly more stable in the gas phase. nih.gov The choice of computational method (e.g., B3LYP vs. M062X) and the inclusion of solvent models can significantly affect the predicted equilibrium. nih.govorientjchem.org Factors like aromaticity, intramolecular hydrogen bonds, and electronic delocalization are analyzed to interpret the tautomeric preference. nih.gov

| Computational Method | Basis Set | ΔE (Pyridone - Hydroxypyridine) | More Stable Tautomer |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | -0.72 | Pyridone |

| M062X | 6-311++G(d,p) | +1.20 | Hydroxypyridine |

| CCSD | cc-pVTZ | +2.15 | Hydroxypyridine |

| Experimental | N/A | +0.77 | Hydroxypyridine |

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) and their counterpart, Quantitative Structure-Activity Relationships (QSAR), are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their reactivity or biological activity. rsc.orgrsc.org These models are typically expressed as mathematical equations that link calculated molecular descriptors to an observed property.

For a series of substituted pyridine analogues, a QSRR model could be developed to predict their reaction rates in a specific chemical transformation. The process involves:

Assembling a dataset of compounds with known reactivity data. nih.gov

Calculating a wide range of molecular descriptors for each compound. These can include topological, electronic (e.g., atomic charges, dipole moment), and quantum-chemical (e.g., HOMO/LUMO energies) descriptors. nih.gov

Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a model that connects a subset of these descriptors to the observed reactivity. researchgate.net